![molecular formula C9H9Cl B3078858 2-Chloro-4-ethenyl-1-methylbenzene CAS No. 105595-71-9](/img/structure/B3078858.png)
2-Chloro-4-ethenyl-1-methylbenzene
Overview
Description
“2-Chloro-4-ethenyl-1-methylbenzene” is an organic compound with the molecular formula C9H7Cl . It is a derivative of benzene, which is a colorless liquid with an aromatic odor .
Synthesis Analysis
The synthesis of polysubstituted benzenes like “2-Chloro-4-ethenyl-1-methylbenzene” often involves multistep processes. The order of reactions is critical to the success of the overall scheme . For instance, a bromine can be introduced by bromination with Br2/FeBr3, a methyl group can be introduced by Friedel–Crafts alkylation with CH3Cl/AlCl3, and a nitro group can be introduced by nitration with HNO3/H2SO4 .Molecular Structure Analysis
The molecular structure of “2-Chloro-4-ethenyl-1-methylbenzene” consists of a benzene ring with a chlorine atom, an ethenyl group, and a methyl group attached to it . The average mass of the molecule is 150.605 Da and the monoisotopic mass is 150.023621 Da .Chemical Reactions Analysis
The chemical reactions of “2-Chloro-4-ethenyl-1-methylbenzene” are likely to be similar to those of other benzene derivatives. For example, benzene does not undergo addition like other unsaturated hydrocarbons, but can undergo electrophilic aromatic substitution because aromaticity is maintained .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-4-ethenyl-1-methylbenzene, focusing on six unique applications:
Pharmaceutical Intermediates
2-Chloro-4-ethenyl-1-methylbenzene is used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to participate in reactions that form the backbone of many drugs, particularly those targeting specific receptors in the body. This compound’s ability to introduce chlorine and vinyl groups into complex molecules makes it valuable in medicinal chemistry .
Polymer Chemistry
In polymer chemistry, 2-Chloro-4-ethenyl-1-methylbenzene is utilized as a monomer or comonomer in the production of specialty polymers. These polymers can exhibit unique properties such as enhanced thermal stability, chemical resistance, and mechanical strength. The vinyl group in the compound allows it to undergo polymerization reactions, forming long chains that are useful in various industrial applications .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be used to introduce both chloro and vinyl functionalities into target molecules, facilitating the construction of complex organic structures. Researchers often employ it in the synthesis of fine chemicals, agrochemicals, and other specialty chemicals due to its reactivity and stability .
Material Science
In material science, 2-Chloro-4-ethenyl-1-methylbenzene is explored for its potential in creating advanced materials. Its incorporation into materials can enhance properties such as durability, flexibility, and resistance to environmental factors. This makes it a candidate for developing new materials for electronics, coatings, and other high-performance applications .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-4-ethenyl-1-methylbenzene is likely to be the benzylic position . This is the carbon atom adjacent to the benzene ring, which is known to be particularly reactive due to the stability provided by the aromatic ring .
Mode of Action
The compound can undergo nucleophilic substitution reactions at the benzylic position . In these reactions, a nucleophile (a molecule that donates an electron pair) replaces a leaving group (a molecule that accepts an electron pair). The type of nucleophilic substitution (SN1 or SN2) depends on the nature of the benzylic halide . For instance, primary benzylic halides typically react via an SN2 pathway, while secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
It’s known that the compound can participate inelectrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .
Pharmacokinetics
The compound’smolecular weight is 150.605 Da , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 Da are generally well-absorbed.
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, the rate of nucleophilic substitution reactions can be influenced by the concentration and nucleophilicity of the nucleophile, the nature of the leaving group, and the solvent used .
Safety and Hazards
properties
IUPAC Name |
2-chloro-4-ethenyl-1-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c1-3-8-5-4-7(2)9(10)6-8/h3-6H,1H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSVJSLLUKWNFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-ethenyl-1-methylbenzene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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